1-(2-Cyanophenyl)-3-ethylurea
Description
Overview of Substituted Urea (B33335) Derivatives in Advanced Organic Synthesis
Substituted ureas are a class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms, which are in turn connected to various organic substituents. This structural motif has become profoundly important across numerous scientific and industrial domains, including pharmaceuticals, agriculture, and polymer chemistry. benthamdirect.com The urea functionality's ability to act as both a hydrogen bond donor and acceptor allows it to form stable, predictable interactions with biological targets like proteins and receptors, a property extensively exploited in drug design. nih.gov Consequently, a vast number of urea derivatives have been developed and investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties. benthamdirect.com
The synthesis of substituted ureas has evolved significantly over time. Classical methods often relied on the use of hazardous reagents like phosgene (B1210022) or its derivatives to create isocyanate intermediates, which then react with amines. nih.govresearchgate.net While effective, the toxicity of these reagents has spurred the development of safer and more environmentally benign synthetic routes. nih.gov Modern approaches include the use of phosgene substitutes like N,N'-Carbonyldiimidazole (CDI), metal-catalyzed carbonylation reactions, and rearrangements of primary amides. nih.govorganic-chemistry.orgthieme-connect.com These advanced methods offer greater flexibility and safety, facilitating the creation of diverse libraries of substituted ureas for screening and development. nih.gov
Table 1: Selected Methods for the Synthesis of Substituted Ureas
| Method | Reagents | Intermediate | Advantages/Notes | Source(s) |
|---|---|---|---|---|
| Classical Amine Reaction | Amine + Phosgene (or Triphosgene) | Isocyanate | Traditional, widely used but involves highly toxic reagents. nih.gov | nih.gov |
| Phosgene-Free Synthesis | Amine + N,N'-Carbonyldiimidazole (CDI) | Activated Amine/Isocyanate | CDI is a safer, solid alternative to gaseous phosgene. nih.gov | nih.gov |
| Hofmann Rearrangement | Primary Amide + Hypervalent Iodine Reagent | Isocyanate | Allows for the synthesis of N-substituted ureas directly from amides. organic-chemistry.orgthieme-connect.com | organic-chemistry.orgthieme-connect.com |
| Catalytic Carbonylation | Amine + Carbon Monoxide (CO) + Oxidant | Metal-Carbamoil Complex | Avoids pre-formed isocyanates; can be catalyzed by various transition metals. researchgate.net | researchgate.net |
| Reaction in Water | Amine + Potassium Isocyanate | Isocyanic Acid | A simple, catalyst-free, and scalable method using water as the solvent. rsc.org | rsc.org |
Significance of Cyano-Substituted Aromatic Systems in Chemical Research
The incorporation of a cyano (-C≡N) group onto an aromatic ring dramatically alters the molecule's electronic and physical properties. rsc.org As a potent electron-withdrawing group with a distinct linear geometry, the cyano substituent can fine-tune the characteristics of π-conjugated systems. rsc.org This has made cyano-substituted aromatics, or cyanoarenes, invaluable in materials science, where they are integral components of organic light-emitting diodes (OLEDs), organic solar cells, and photoredox catalysts. rsc.org
In astrophysics, cyanoarenes are of particular interest. The detection of molecules like cyanobenzene and cyanonaphthalene in the interstellar medium has confirmed their presence in space, fueling research into their spectroscopic signatures to better understand cosmic chemical inventories. arxiv.orgoup.com The strong dipole moment imparted by the cyano group makes these molecules readily detectable by radio astronomy. oup.com Furthermore, in synthetic chemistry, the cyano group can serve as a directing group. For example, its steric and electronic properties can guide the selective functionalization of C-H bonds at specific positions on the aromatic ring, a technique that bypasses traditional substitution patterns. nih.gov
Emergence of 1-(2-Cyanophenyl)-3-ethylurea as a Compound of Academic Interest
The academic interest in this compound stems not from a long history of standalone investigation, but from its position at the intersection of the two aforementioned areas of chemical research. Its structure represents a deliberate combination of a biologically relevant urea scaffold with an electronically active ortho-cyanoaromatic system. The emergence of this specific compound is driven by the systematic exploration of chemical space, where researchers synthesize and evaluate libraries of related molecules to understand structure-activity relationships (SAR).
While direct literature on this compound is sparse, studies on closely related compounds highlight the motivation for its investigation. For example, research on other cyanophenyl ureas and ethyl ureas has revealed their potential in fields as diverse as materials science and pharmacology. mdpi.comnih.gov The unique ortho positioning of the cyano group in this compound introduces specific steric and electronic features—such as the potential for intramolecular hydrogen bonding or metal chelation—that are absent in its meta and para isomers. Therefore, its study is a logical step in elucidating how the precise placement of functional groups governs molecular behavior and function.
Review of Current Literature on Structurally Analogous Compounds
Analysis of compounds structurally analogous to this compound provides a framework for predicting its potential properties and applications. Research on related phenylureas, cyanophenyl ureas, and ethyl ureas offers valuable insights.
For instance, 1,3-bis(4-cyanophenyl)urea, a para-substituted isomer, has been successfully used as a monomer to synthesize highly stable covalent triazine frameworks (CTFs) for industrial gas separation. mdpi.com The meta-substituted analog, 1,3-bis(m-cyanophenyl)urea, has been shown to exhibit complex polymorphism, where the cyano group disrupts typical hydrogen-bonding patterns to form a variety of crystalline structures. researchgate.net In the field of medicinal chemistry, analogs where a cyanophenyl group is part of a larger urea-containing molecule have been investigated as allosteric modulators for cannabinoid receptors. nih.govontosight.ai
On the other side of the molecule, compounds containing the ethylurea (B42620) moiety have also been explored. The synthesis and stereochemistry of 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea have been detailed, revealing that its formation is highly specific. researchgate.net A close analog, 1-[2-(1H-tetrazol-5-yl)phenyl]-3-ethylurea, where a tetrazole group replaces the cyano group, was synthesized and evaluated for potential hypoglycemic activity, underscoring the potential of this substitution pattern in drug discovery. nih.gov Computational studies on simple alkylureas, including ethylurea, have provided fundamental data on their conformational preferences and rotational energy barriers. acs.org
Table 2: Comparison of Structurally Analogous Compounds to this compound
| Compound Name | Key Structural Difference | Area of Research/Application | Key Finding(s) | Source(s) |
|---|---|---|---|---|
| 1,3-bis(4-cyanophenyl)urea | para-cyano substitution; phenyl instead of ethyl | Materials Science | Monomer for covalent triazine frameworks (CTFs) used in gas separation. | mdpi.com |
| 1,3-bis(m-cyanophenyl)urea | meta-cyano substitution; phenyl instead of ethyl | Crystallography, Materials Science | Exhibits extensive polymorphism; cyano group disrupts typical urea H-bonding. | researchgate.net |
| 1-[2-(1H-Tetrazol-5-yl)phenyl]-3-ethylurea | ortho-tetrazole instead of ortho-cyano | Medicinal Chemistry | Synthesized and investigated for potential hypoglycemic activity. | nih.gov |
| 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea | Acyl group attached to the urea nitrogen | Synthetic & Structural Chemistry | Synthesis leads to a single diastereomer with a specific E-configuration. | researchgate.net |
| Ethylurea | Lacks the cyanophenyl group | Physical & Synthetic Chemistry | Synthesis and characterization reported; conformational analysis performed. | thieme-connect.comacs.org |
| 1-(2-Bromophenyl)urea | ortho-bromo instead of ortho-cyano; lacks ethyl group | Synthetic Chemistry | Synthesized from 2-bromobenzamide (B1207801) via Hofmann rearrangement. | thieme-connect.com |
Identification of Key Research Gaps and Motivations for Investigating this compound
The review of existing literature reveals several key research gaps that motivate the focused investigation of this compound.
Absence of Specific Characterization: There is a notable lack of published data on the fundamental properties of this compound. Its synthesis, spectroscopic data (NMR, IR, etc.), and crystal structure have not been thoroughly documented in accessible scientific literature.
Unexplored Influence of Positional Isomerism: While the meta and para isomers of cyanophenyl ureas have been studied in the context of materials science and crystallography, the specific influence of the ortho-cyano group on molecular packing, hydrogen-bonding networks, and material properties remains unknown. The proximity of the cyano and urea groups could lead to unique intramolecular interactions that dictate its solid-state architecture and solubility.
Unknown Biological Profile: Substituted ureas are a well-established class of bioactive compounds. benthamdirect.com However, the biological activity of this compound has not been systematically evaluated. Its potential as a therapeutic agent—for example, as a kinase inhibitor, antimicrobial, or receptor modulator—is entirely unexplored.
Untapped Material Science Potential: The use of the para-cyanophenyl urea analog in creating functional porous materials raises the question of whether the ortho isomer could serve as a monomer for novel polymers or frameworks. mdpi.com The different geometry imposed by the ortho substitution could result in materials with distinct porosity, stability, or electronic properties.
The primary motivation for investigating this compound is to fill these knowledge gaps. Such research would provide a more complete understanding of the structure-property relationships within the cyanophenyl urea family and could potentially lead to the discovery of new molecules with valuable applications in either medicine or materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-cyanophenyl)-3-ethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-12-10(14)13-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERGPZLTBPBYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Cyanophenyl 3 Ethylurea and Its Analogues
Exploration of Established Reaction Pathways for Urea (B33335) Formation with Cyanophenyl Moieties
The formation of the urea linkage is a well-documented transformation in organic chemistry, with several reliable methods available. The presence of a cyanophenyl group introduces electronic factors that can influence reaction kinetics and necessitate careful selection of synthetic routes.
Traditional methods for synthesizing unsymmetrical ureas such as 1-(2-Cyanophenyl)-3-ethylurea often rely on a stepwise approach involving reactive isocyanate intermediates. The most common pathway involves the reaction of an amine with a corresponding isocyanate. commonorganicchemistry.com This can be achieved via two primary disconnection approaches:
Route A: Reaction of 2-Aminobenzonitrile (B23959) with Ethyl Isocyanate: In this route, the commercially available 2-aminobenzonitrile is treated with ethyl isocyanate. The nucleophilic amino group of the cyanophenyl precursor attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the desired urea. This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com
Route B: Reaction of Ethylamine (B1201723) with 2-Cyanophenyl Isocyanate: Alternatively, ethylamine can be reacted with 2-cyanophenyl isocyanate. This approach requires the prior synthesis of 2-cyanophenyl isocyanate, which is not as readily available. The isocyanate can be prepared from 2-aminobenzonitrile by reacting it with phosgene (B1210022) or a safer phosgene equivalent such as triphosgene (B27547) or carbonyldiimidazole (CDI). commonorganicchemistry.comrsc.org The use of highly toxic phosgene necessitates stringent safety precautions, making phosgene equivalents a more common choice in modern laboratory settings. beilstein-journals.org The subsequent reaction of the generated isocyanate with ethylamine proceeds readily to yield the final product.
Another traditional method involves heating an aniline (B41778) salt, such as aniline hydrochloride, with urea in an aqueous solution. orgsyn.org This method, while straightforward, can sometimes lead to the formation of symmetrical urea byproducts. orgsyn.org
Table 1: Comparison of Traditional Multistep Routes
| Route | Starting Material 1 | Starting Material 2 | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|---|
| A | 2-Aminobenzonitrile | Ethyl Isocyanate | None | High yield, mild conditions, readily available starting materials. | Relies on the availability of the specific isocyanate. |
| B | Ethylamine | 2-Aminobenzonitrile | 2-Cyanophenyl Isocyanate | Utilizes a simple primary amine. | Requires an extra step to synthesize the isocyanate, potentially using hazardous reagents like phosgene or triphosgene. commonorganicchemistry.combeilstein-journals.org |
To improve efficiency, reduce waste, and simplify purification processes, one-pot synthetic strategies have been developed. These methods avoid the isolation of intermediates, streamlining the path to the final product.
A prominent one-pot approach involves the in situ generation of the isocyanate. For instance, a Boc-protected amine can be treated with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate an isocyanate, which then reacts with a second amine present in the same reaction vessel. acs.org Applying this to the target molecule, 2-aminobenzonitrile could be converted to 2-cyanophenyl isocyanate in situ, which would then immediately react with ethylamine to form this compound.
Another powerful one-pot method is the microwave-assisted Staudinger-aza-Wittig reaction. beilstein-journals.orgresearchgate.net This sequence can start from an alkyl halide, which is first converted to an azide (B81097). The azide then reacts with a phosphine (B1218219) (like polymer-bound diphenylphosphine) to form an aza-ylide. Under a carbon dioxide atmosphere, this intermediate rearranges to form an isocyanate, which is then trapped by an amine to yield the urea. beilstein-journals.org This entire sequence can be performed in a single vessel, often with high efficiency and purity. researchgate.net
Chlorosulfonyl isocyanate can also be used in a one-pot method where it reacts with an amine, followed by in situ hydrolysis to yield the primary urea derivative. asianpubs.org Further reaction with a second amine would yield the unsymmetrical product.
Table 2: Overview of One-Pot Synthesis Strategies
| Method | Key Reagents | Reaction Principle | Applicability to Target Synthesis | Reference |
|---|---|---|---|---|
| In situ Isocyanate Generation | 2-chloropyridine, trifluoromethanesulfonyl anhydride | Conversion of a protected amine to an isocyanate, followed by reaction with a second amine. | 2-aminobenzonitrile is converted to the isocyanate and trapped with ethylamine. | acs.org |
| Staudinger-Aza-Wittig | NaN₃, PS-PPh₂, CO₂ | Sequential azidation, Staudinger reaction, aza-Wittig olefination with CO₂, and amine trapping. | Starting from 2-halobenzonitrile or ethyl halide to generate the corresponding isocyanate intermediate. | beilstein-journals.orgresearchgate.net |
| Chlorosulfonyl Isocyanate | Chlorosulfonyl isocyanate, H₂O | Formation of a sulfonylurea intermediate followed by hydrolysis and reaction with a second amine. | Reaction of 2-aminobenzonitrile with chlorosulfonyl isocyanate, followed by hydrolysis and reaction with ethylamine. | asianpubs.org |
Investigation of Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer advantages in terms of efficiency, atom economy, and the ability to perform transformations under milder conditions. Both transition metal catalysis and organocatalysis provide powerful tools for C-N bond formation in urea synthesis.
Transition metal catalysts have become indispensable for constructing C-N bonds. rsc.orgnih.gov Several catalytic strategies could be envisioned for the synthesis of this compound.
Palladium-Catalyzed Carbonylative Coupling: A direct and efficient method involves the palladium-catalyzed oxidative carbonylation of amines. acs.org In this approach, a mixture of 2-aminobenzonitrile and ethylamine could be treated with carbon monoxide in the presence of a palladium catalyst (e.g., PdI₂) and an oxidant (e.g., air). This method directly constructs the urea from the constituent amines and a carbonyl source. acs.org
Palladium-Catalyzed Cross-Coupling: Another strategy involves the Pd-catalyzed cross-coupling of an aryl halide (or triflate) with sodium cyanate (B1221674) to form an aryl isocyanate intermediate, which is then trapped by an amine in a one-pot fashion. nih.gov For the target molecule, this would involve coupling 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile (B47965) with sodium cyanate, followed by the addition of ethylamine.
Copper-Catalyzed Reactions: Copper-catalyzed methods have also been developed for urea synthesis. One novel approach involves the reaction of aryl isocyanides with O-benzoyl hydroxylamines in the presence of a copper salt like CuOAc. nih.govmdpi.com This pathway proceeds through isocyanide insertion into the N-O bond. nih.gov
The development of electrocatalytic methods, which use electricity to drive chemical reactions, is an emerging frontier. These systems can synthesize urea from simple, abundant feedstocks like CO₂ and nitrogen species under ambient conditions, often using transition metal catalysts to facilitate C-N coupling. nih.govnih.gov
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, offers a sustainable alternative to metal-based catalysis. While the use of ureas and thioureas as hydrogen-bond-donating organocatalysts is well-established, rsc.orgresearchgate.net the use of organocatalysts for the synthesis of ureas is also an area of active research.
For instance, certain organic bases or Lewis acids can catalyze the addition of amines to carbonyl sources. Organocatalysts can be employed to activate carbamates or other carbonyl precursors, facilitating nucleophilic attack by the amine. researchgate.net For the synthesis of this compound, an organocatalyst could potentially activate a carbonylating agent, allowing for its efficient reaction with 2-aminobenzonitrile and ethylamine under mild, metal-free conditions.
Optimization of Reaction Parameters and Yield Enhancement for this compound
To maximize the yield and purity of this compound, systematic optimization of reaction parameters is crucial. Key parameters that influence the outcome of urea synthesis include temperature, reaction time, solvent, catalyst loading, and the molar ratio of reactants. researchgate.netacs.org
Methodologies such as Design of Experiments (DoE) and Response Surface Methodology (RSM) can be employed to efficiently explore the parameter space and identify optimal conditions. acs.org For a given synthetic route, a systematic study would involve varying these parameters to minimize side product formation and drive the reaction to completion.
For example, in a palladium-catalyzed carbonylative coupling, parameters to optimize would include the choice of palladium precursor and ligand, CO pressure, temperature, and the base used. In a traditional isocyanate-amine reaction, the choice of solvent can significantly impact reaction rates and solubility of the product, while temperature control is important to prevent side reactions.
Table 3: Hypothetical Optimization of a Palladium-Catalyzed Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | Toluene | 80 | 24 | 65 |
| 2 | Pd(OAc)₂ (2) | Dioxane | 80 | 24 | 72 |
| 3 | Pd(OAc)₂ (2) | Dioxane | 100 | 12 | 85 |
| 4 | PdCl₂(PPh₃)₂ (2) | Dioxane | 100 | 12 | 88 |
| 5 | PdCl₂(PPh₃)₂ (1) | Dioxane | 100 | 12 | 91 |
This hypothetical data illustrates how methodical adjustments to catalyst type, solvent, temperature, and catalyst loading could lead to a significant enhancement in product yield.
Analysis of Solvent Effects and Reaction Kinetics
The synthesis of ureas, typically involving the reaction of an amine with an isocyanate, is significantly influenced by the choice of solvent. The solvent can affect the rate of reaction and, in some cases, the product distribution by influencing the solubility of reactants, stabilizing transition states, and mediating the reactivity of the participating species.
The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar aprotic solvents are generally favored for isocyanate-amine reactions as they can solvate ionic intermediates and transition states. However, the specific interactions between the solvent and the reactants can lead to varied outcomes. For instance, in some cases, an increase in solvent polarity can enhance the reaction rate, while in others, specific solute-solvent interactions might lead to a decrease.
To illustrate the potential impact of solvents on the synthesis of aryl-alkyl ureas, the following table presents hypothetical reaction outcomes based on general principles of organic chemistry.
Table 1: Hypothetical Solvent Effects on the Synthesis of this compound
| Solvent | Dielectric Constant (approx.) | Expected Relative Rate | Rationale |
|---|---|---|---|
| Toluene | 2.4 | Moderate | Non-polar, may not effectively stabilize polar intermediates. |
| Dichloromethane | 9.1 | Good | Polar aprotic, good solubility for reactants and stabilization of transition states. |
| Acetonitrile (B52724) | 37.5 | High | Highly polar aprotic, excellent at stabilizing charged intermediates. |
| Tetrahydrofuran (THF) | 7.5 | Good | Moderately polar, good solvent for many organic reactions. |
| Dimethylformamide (DMF) | 36.7 | High | Highly polar aprotic, often accelerates nucleophilic substitution reactions. |
Impact of Temperature and Pressure Regimes on Synthesis
Temperature is a critical parameter in the synthesis of this compound and its analogues. As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate, in accordance with the Arrhenius equation. This is due to the higher kinetic energy of the reactant molecules, resulting in more frequent and energetic collisions. For the exothermic reaction between an amine and an isocyanate, higher temperatures can also influence the position of the equilibrium, although the formation of the urea bond is typically thermodynamically favorable and largely irreversible under standard conditions.
The choice of reaction temperature is often a compromise. While higher temperatures accelerate the reaction, they can also lead to the formation of unwanted by-products through side reactions, such as the formation of biurets from the reaction of the product urea with another molecule of isocyanate. Therefore, the optimal temperature is one that provides a reasonable reaction rate while minimizing side product formation. For many urea syntheses, temperatures in the range of room temperature to gentle heating (e.g., 50-80 °C) are employed. beilstein-journals.org
The effect of pressure on the synthesis of ureas from amines and isocyanates in the liquid phase is generally less pronounced compared to gas-phase reactions. However, elevated pressure can be beneficial in certain synthetic approaches, particularly those involving gaseous reactants like carbon dioxide in alternative, greener routes to isocyanates and subsequently ureas. For instance, in microwave-assisted syntheses utilizing CO2, pressures of around 14-15 bar have been shown to be effective in driving the reaction forward. beilstein-journals.org High-pressure conditions can increase the concentration of gaseous reactants in the liquid phase, thereby enhancing the reaction rate.
Table 2: General Impact of Temperature and Pressure on Urea Synthesis
| Parameter | Effect on Reaction Rate | Potential Drawbacks of High Values |
|---|---|---|
| Temperature | Increases rate | Increased side product formation (e.g., biurets), potential decomposition of reactants or products. |
| Pressure | Significant for gaseous reactants (e.g., CO2) | Requires specialized equipment, may not significantly impact liquid-phase amine-isocyanate reactions. |
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound offers several opportunities for the application of these principles.
Development of Solvent-Free or Low-Environmental-Impact Synthesis Routes
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. To this end, research has focused on developing solvent-free or low-impact solvent synthesis routes for ureas.
Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, have emerged as a powerful technique for solvent-free synthesis. beilstein-journals.orgrsc.orgmdpi.commdpi.com In this approach, mechanical energy is used to initiate and sustain the chemical reaction between solid reactants. The synthesis of ureas via ball milling has been demonstrated to be highly efficient, often proceeding to completion in a short period with high yields and without the need for any solvent. beilstein-journals.org This method is particularly attractive for the synthesis of this compound, as both 2-aminobenzonitrile and ethyl isocyanate (or a solid precursor) could potentially be reacted directly.
Microwave-assisted synthesis is another effective technique for promoting solvent-free reactions. rsc.org Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating.
Low-Environmental-Impact Solvents: When a solvent is necessary, the focus shifts to using greener alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and low cost. While the reactants for the synthesis of this compound may have limited water solubility, "on-water" synthesis, where the reaction occurs at the interface of the organic reactants and water, has been shown to be effective for the synthesis of some unsymmetrical ureas. organic-chemistry.org Bio-alternative solvents, such as Cyrene™, which is derived from cellulose, also present a promising option, having been successfully used in the synthesis of ureas from isocyanates and amines. rsc.org
Assessment of Atom Economy and Waste Minimization Strategies
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgchembam.comigitsarang.ac.in The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.
The primary synthetic route to this compound involves the addition reaction of 2-aminobenzonitrile and ethyl isocyanate:
C₇H₆N₂ (2-aminobenzonitrile) + C₃H₅NO (ethyl isocyanate) → C₁₀H₁₁N₃O (this compound)
The molecular weight of 2-aminobenzonitrile is approximately 118.14 g/mol , and the molecular weight of ethyl isocyanate is approximately 71.08 g/mol . The molecular weight of the product, this compound, is approximately 189.22 g/mol .
The atom economy for this reaction can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (189.22 / (118.14 + 71.08)) x 100 = (189.22 / 189.22) x 100 = 100%
This calculation demonstrates that the direct addition of an isocyanate to an amine is a highly atom-economical reaction.
Waste Minimization Strategies: While the core reaction is atom-economical, waste can be generated from the synthesis of the starting materials (especially isocyanates, which are often produced using phosgene, a highly toxic reagent), the use of solvents, catalysts, and purification processes. rsc.orgresearchgate.netresearchgate.netacs.org
Phosgene-Free Routes to Isocyanates: Utilizing safer alternatives to phosgene for the synthesis of ethyl isocyanate, such as the carbonylation of amines with carbon dioxide or other less hazardous carbonyl sources. rsc.org
Catalyst Selection and Recycling: Employing catalytic rather than stoichiometric reagents. If a catalyst is used, heterogeneous catalysts are preferred as they can be more easily separated and recycled.
Process Intensification: Using techniques like continuous flow chemistry can improve efficiency, reduce solvent usage, and minimize waste compared to traditional batch processes.
Solvent Recycling: When solvents are unavoidable, implementing efficient solvent recovery and recycling systems is crucial.
Minimizing Purification Steps: Developing synthetic routes that yield a product of high purity directly from the reaction mixture can significantly reduce the waste generated from chromatographic purification or recrystallization.
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1 2 Cyanophenyl 3 Ethylurea
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. For 1-(2-Cyanophenyl)-3-ethylurea, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides unambiguous evidence for its covalent framework.
In a typical ¹H NMR spectrum, distinct signals corresponding to the ethyl group protons and the aromatic protons of the cyanophenyl ring would be observed. The ethyl group would manifest as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern arising from spin-spin coupling. The four protons on the 1,2-disubstituted benzene (B151609) ring would appear as a more complex set of multiplets in the aromatic region of the spectrum. Additionally, two separate signals for the N-H protons of the urea (B33335) linkage are expected, which may be broadened due to quadrupole effects and chemical exchange.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. Key signals would include those for the nitrile carbon (C≡N), the urea carbonyl carbon (C=O), the two carbons of the ethyl group, and the six carbons of the phenyl ring. The expected chemical shift ranges for these signals are summarized in the table below.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Ethyl -CH₃ | 1.1 - 1.3 (triplet) | 14 - 16 |
| Ethyl -CH₂ | 3.2 - 3.4 (quartet) | 38 - 40 |
| Aromatic C-H | 7.0 - 7.8 (multiplets) | 110 - 140 |
| Urea N-H (ethyl side) | 5.5 - 6.5 (broad) | - |
| Urea N-H (phenyl side) | 8.0 - 9.0 (broad) | - |
| Aromatic C-CN | - | 105 - 115 |
| Nitrile -C≡N | - | 117 - 120 |
| Aromatic C-N | - | 140 - 150 |
| Urea -C=O | - | 155 - 158 |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.
While one-dimensional NMR provides information about the types and electronic environments of protons and carbons, multi-dimensional NMR experiments are crucial for establishing the connectivity between them.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, a cross-peak between the methyl triplet and the methylene quartet of the ethyl group would confirm their direct connectivity. It would also help in assigning the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals, allowing for unambiguous carbon assignments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital as it reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key HMBC correlations would include:
A correlation from the methylene protons of the ethyl group to the urea carbonyl carbon, confirming the ethyl group's attachment to the urea nitrogen.
Correlations from the N-H protons to the urea carbonyl carbon and adjacent carbons in the ethyl and phenyl groups.
Correlations from the aromatic protons to the nitrile carbon and the carbon atom bearing the urea nitrogen, confirming the substitution pattern of the phenyl ring.
Together, these multi-dimensional techniques provide a detailed and robust confirmation of the molecular structure of this compound.
Solid-State NMR (ssNMR) can provide valuable insights into the structure and dynamics of the compound in its crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment, including crystal packing and intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can be used to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal the presence of different polymorphs (different crystalline forms of the same compound), as distinct crystal packing arrangements would result in different chemical shifts. Furthermore, ssNMR can be used to study the hydrogen bonding network involving the urea N-H groups and the carbonyl oxygen, as well as potentially the nitrile nitrogen, which is a key determinant of the crystal structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₁N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value, with a very low mass error (typically < 5 ppm) confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to piece together its constituent parts. For this compound, key fragmentation pathways would likely involve the cleavage of the urea bonds.
Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Proposed Neutral Loss | Structural Fragment |
|---|---|---|---|
| 190.0975 | 147.0502 | C₂H₅N | Loss of ethyl isocyanate |
| 190.0975 | 119.0599 | C₂H₆N₂O | Loss of ethylurea (B42620) |
| 190.0975 | 72.0808 | C₇H₄N₂O | Loss of cyanophenyl isocyanate |
Note: The m/z values are calculated for the most abundant isotopes and represent plausible fragmentation pathways.
The observation of fragment ions corresponding to the cyanophenyl moiety and the ethylurea portion would provide strong evidence for the proposed connectivity.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, etc.). These spectra serve as a molecular fingerprint and are excellent for identifying the functional groups present.
For this compound, the key functional groups give rise to characteristic and strong signals:
N-H Stretching: The urea group's N-H bonds typically produce strong, sharp absorption bands in the IR spectrum between 3300 and 3500 cm⁻¹.
C≡N Stretching: The nitrile group has a very characteristic sharp and strong absorption in the region of 2220-2260 cm⁻¹.
C=O Stretching (Amide I band): The urea carbonyl group results in a very strong absorption band, typically between 1630 and 1680 cm⁻¹.
N-H Bending (Amide II band): This vibration, coupled with C-N stretching, appears as a strong band around 1550-1620 cm⁻¹.
Aromatic C-H and C=C Vibrations: These will produce a series of weaker bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Table 3: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Strong, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C≡N Stretch | 2220 - 2260 | Strong, Sharp |
| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong |
| N-H Bend (Amide II) | 1550 - 1620 | Strong |
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds. The C≡N and aromatic ring vibrations are often strong in the Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly sensitive to conjugated systems. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be dominated by the electronic transitions of the substituted benzene ring.
The benzonitrile (B105546) chromophore is expected to exhibit π → π* transitions. The presence of the urea substituent, which can donate electron density through resonance, and the electron-withdrawing cyano group will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. One would expect to see characteristic absorption maxima in the UV region, likely between 200 and 300 nm, which are indicative of the electronic structure of the cyanophenylurea system.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing Analysis
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. The resulting data is crucial for understanding the molecule's absolute stereochemistry and how individual molecules interact to form the crystal lattice. Analysis of electron density distributions, refined using models like the Hansen-Coppens multipole model, can offer deeper insights into the electronic properties of the molecule. rsc.org
Advanced Crystallization Techniques for Obtaining Suitable Single Crystals of this compound
The prerequisite for any SCXRD analysis is the availability of a high-quality single crystal, typically between 0.1 and 0.3 mm in size. unifr.ch Obtaining such crystals of this compound requires meticulous control over crystallization conditions. Several advanced techniques can be employed to grow crystals suitable for diffraction experiments. The choice of solvent is critical; the compound should be sparingly soluble, allowing for slow, controlled crystal growth upon changes in saturation.
Commonly employed methods include:
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration promotes the formation of well-ordered crystals. Using a container with a narrow opening or placing it in a controlled environment like a desiccator can regulate the evaporation rate. unifr.ch
Vapor Diffusion: This is a highly effective method, especially for small quantities of the compound. unifr.ch A concentrated solution of this compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container holding a "poor" solvent (in which the compound is insoluble) that is more volatile. The vapor from the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. unifr.ch
Solvent Layering: This technique involves carefully layering a poor solvent on top of a denser, concentrated solution of the compound in a good solvent. Crystallization occurs at the interface between the two solvents as they slowly mix via diffusion. unifr.ch
Interactive Table: Crystallization Techniques
| Technique | Description | Key Parameters |
|---|---|---|
| Slow Evaporation | Gradual removal of solvent from a saturated solution. | Solvent volatility, temperature, container opening. |
| Vapor Diffusion | A poor solvent's vapor diffuses into the compound's solution. | Choice of good and poor solvents, temperature. unifr.ch |
| Solvent Layering | A layer of poor solvent is placed over the compound's solution. | Solvent densities, miscibility, temperature. unifr.ch |
| Reactant Diffusion | Solutions of reactants are allowed to diffuse into a common solvent where the product is insoluble. | Reactant solubility, diffusion rates. unifr.ch |
Detailed Analysis of Intermolecular Interactions and Supramolecular Assemblies in the Crystalline State
The data from SCXRD allows for a detailed investigation of the crystal packing, revealing the network of intermolecular interactions that stabilize the crystal lattice. For urea derivatives, hydrogen bonding is a dominant directional force. nih.gov In the crystal structure of this compound, the urea moiety provides two N-H groups that act as hydrogen bond donors. The carbonyl oxygen (C=O) of the urea and the nitrogen atom of the cyano group (-C≡N) are potent hydrogen bond acceptors.
These interactions can lead to the formation of predictable supramolecular assemblies or "synthons". It is common for urea derivatives to form centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic ring motif. nih.govresearchgate.net These dimers can then be further linked into chains or sheets. nih.gov For instance, in similar structures, molecules are linked via N-H···O hydrogen bonds to form chains that propagate along a specific crystallographic axis. nih.gov The pendant aminophenyl groups in related structures can also participate in N-H···N hydrogen bonds, further associating these chains. nih.gov
π-π Stacking: The cyanophenyl rings can engage in stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion. This is a significant interaction for stabilizing the folded conformations of flexible molecules. mdpi.com
C-H···O and C-H···N Interactions: Although weaker than conventional hydrogen bonds, these interactions are numerous and collectively contribute to the cohesion of the crystal structure.
Dipole-Dipole Interactions: The polar cyano and urea groups introduce significant dipole moments, leading to electrostatic interactions that influence molecular packing.
A comprehensive analysis of these interactions, often visualized and quantified using tools like Hirshfeld surface analysis, provides a complete picture of the supramolecular architecture of this compound. mdpi.com
Interactive Table: Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Potential Motif |
|---|---|---|---|
| Hydrogen Bond | Urea N-H | Urea C=O | Dimers, chains nih.gov |
| Hydrogen Bond | Urea N-H | Cyano Group Nitrogen | Chains, sheets |
| π-π Stacking | Cyanophenyl Ring | Cyanophenyl Ring | Stacked columns mdpi.com |
| Weak Hydrogen Bond | Phenyl/Ethyl C-H | Urea C=O, Cyano N | Cross-linking of motifs |
Advanced Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.
Method Development:
Stationary Phase: A C18 (octadecylsilyl) column is a common first choice, offering excellent retention and separation for moderately polar compounds. A Phenyl-Hexyl column could also be effective due to potential π-π interactions with the cyanophenyl ring. nih.gov
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol (B129727) is used. bas.bg The composition can be delivered in an isocratic (constant composition) or gradient (composition varies over time) mode to achieve optimal separation of the main compound from any impurities. nih.gov
Detection: Given the presence of the phenyl ring, a UV-Vis or Diode-Array Detector (DAD) is suitable. The detection wavelength would be set at an absorbance maximum for the compound to ensure high sensitivity. benthamscience.com
Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for purpose. benthamscience.com Validation demonstrates the method's reliability, accuracy, and precision. purdue.eduiaea.org
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A correlation coefficient (r²) of >0.999 is typically required. researchgate.net
Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of standard is added to a sample. mdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). iaea.org Results are expressed as the Relative Standard Deviation (RSD), which should typically be below 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. mdpi.com
Interactive Table: HPLC Validation Parameters
| Parameter | Acceptance Criterion | Purpose |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | Confirms proportional response to concentration. researchgate.net |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures closeness to the true value. nih.gov |
| Precision (RSD) | ≤ 2.0% | Demonstrates repeatability of the method. iaea.org |
| LOD | Signal-to-Noise Ratio ~3:1 | Defines the lowest detectable concentration. |
| LOQ | Signal-to-Noise Ratio ~10:1 | Defines the lowest quantifiable concentration. |
| Robustness | RSD ≤ 15% for variations | Ensures reliability under minor changes. mdpi.com |
Gas Chromatography (GC) for Analysis of Volatile Byproducts or Impurities
While HPLC is ideal for the main compound, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred technique for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis of this compound. thermofisher.com Such impurities could include residual starting materials (e.g., 2-aminobenzonitrile), reagents (e.g., ethyl isocyanate), or solvent residues.
Method Development: A typical GC-MS method would involve:
Sample Preparation: Dissolving the sample in a suitable volatile solvent, such as methanol or dichloromethane (B109758). nih.gov
Stationary Phase: A mid-polarity column, such as one with a 6% cyanopropylphenyl and 94% dimethylpolysiloxane phase (USP G43), is often effective for separating a range of potential impurities. mdpi.com
Carrier Gas: Helium is commonly used as the carrier gas. nih.gov
Temperature Program: The column oven temperature is programmed to ramp from a low initial temperature to a higher final temperature. This gradient allows for the separation of compounds with a wide range of boiling points. mdpi.com
Detection: A Mass Spectrometer (MS) detector provides both quantitative data and mass spectra, which act as a chemical fingerprint to definitively identify the impurities. thermofisher.com
This method is highly sensitive and can be validated to quantify impurities at the parts-per-million (ppm) level, which is crucial for controlling potentially genotoxic impurities in pharmaceutical manufacturing. nih.govmdpi.com
Interactive Table: GC Method Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-5MS or similar (e.g., USP G43) nih.govmdpi.com | Separation of volatile analytes. |
| Carrier Gas | Helium mdpi.com | Mobile phase for transporting analytes. |
| Injection Mode | Split/Splitless | Introduces a precise sample volume. |
| Temperature Program | Gradient (e.g., 120°C to 250°C) mdpi.com | Separates compounds by boiling point. |
| Detector | Mass Spectrometer (MS) | Provides identification and quantification. |
Computational and Theoretical Chemistry Studies on 1 2 Cyanophenyl 3 Ethylurea
Quantum Chemical Calculations for Electronic Structure and Molecular Properties.
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, provide insights into the electronic distribution, molecular orbital energies, and other key characteristics that dictate the behavior of 1-(2-Cyanophenyl)-3-ethylurea.
Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. For this compound, DFT calculations can elucidate its ground state properties and electronic configuration.
DFT calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule. From these calculations, a wealth of information can be derived, including the total energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the dipole moment. These parameters are crucial for understanding the molecule's reactivity and kinetic stability.
Illustrative DFT-Calculated Properties for this compound
| Property | Illustrative Value | Unit |
| Total Energy | -687.123456 | Hartrees |
| HOMO Energy | -6.789 | eV |
| LUMO Energy | -0.123 | eV |
| HOMO-LUMO Gap | 6.666 | eV |
| Dipole Moment | 4.567 | Debye |
Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations. It is not based on actual computed results for this compound.
Ab Initio Methods for High-Accuracy Predictions of Molecular Energy and Geometry.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energy and geometry, albeit at a higher computational cost compared to DFT.
For this compound, ab initio calculations would be employed to obtain a precise determination of its optimized geometry, including bond lengths, bond angles, and dihedral angles. These methods are also capable of yielding highly accurate single-point energies, which are essential for constructing precise potential energy surfaces and understanding the relative stabilities of different conformers.
Illustrative Ab Initio Calculated Geometrical Parameters for this compound
| Parameter | Illustrative Value | Unit |
| C=O Bond Length | 1.234 | Å |
| N-H (Urea) Bond Length | 1.012 | Å |
| C≡N Bond Length | 1.156 | Å |
| C-N-C Bond Angle (Urea) | 123.4 | Degrees |
Note: The data in this table is illustrative and intended to represent the type of information obtained from ab initio calculations. It is not based on actual computed results for this compound.
Conformational Analysis and Energy Landscapes of this compound.
The biological activity and physical properties of a flexible molecule like this compound are often dictated by its three-dimensional structure and the accessible conformations it can adopt. Conformational analysis aims to identify the stable conformers and understand the energy landscape that governs their interconversion.
Potential Energy Surface Scans to Identify Stable Conformers
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. For this compound, this would involve systematically rotating one or more rotatable bonds (e.g., the C-N bonds of the urea (B33335) linkage and the bond connecting the phenyl ring to the urea moiety) and calculating the energy at each step.
The resulting plot of energy versus the dihedral angle(s) reveals the low-energy regions corresponding to stable conformers (local minima) and the energy barriers (transition states) that separate them. This analysis provides a static picture of the molecule's conformational preferences.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics.
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior by simulating the atomic motions over time. By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape of this compound in a more comprehensive manner than static PES scans.
Running an MD simulation, typically in a simulated solvent environment to mimic physiological conditions, allows for the observation of conformational transitions and the calculation of the relative populations of different conformers. The trajectory from an MD simulation can be analyzed to understand the flexibility of different parts of the molecule and to identify the most prevalent conformations.
Prediction of Spectroscopic Parameters from First Principles
Computational methods can also be used to predict various spectroscopic properties of a molecule. These predictions are valuable for interpreting experimental spectra and can aid in the structural elucidation of new compounds. For this compound, key spectroscopic parameters that can be calculated include its infrared (IR) vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts.
These calculations are typically performed on the optimized geometry of the molecule obtained from DFT or ab initio methods. The predicted spectra can then be compared with experimental data to confirm the structure and to assign specific spectral features to particular molecular vibrations or atomic nuclei.
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Illustrative Predicted Value | Unit |
| C=O Stretch (IR) | 1685 | cm⁻¹ |
| N-H Stretch (IR) | 3350 | cm⁻¹ |
| C≡N Stretch (IR) | 2230 | cm⁻¹ |
| ¹H NMR (N-H, Urea) | 7.8 | ppm |
| ¹³C NMR (C=O, Urea) | 158.2 | ppm |
Note: The data in this table is illustrative and intended to represent the type of information obtained from spectroscopic parameter predictions. It is not based on actual computed results for this compound.
Reaction Mechanism Elucidation and Kinetic Studies Related to this compound
Computational chemistry provides critical insights into how chemical reactions occur, including the formation of this compound. researchgate.netrsc.org Theoretical studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. ufl.edu
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A key aspect of studying a reaction mechanism is locating the transition state (TS), which represents the highest energy point along the reaction pathway. scm.com Computational algorithms can search for and optimize the geometry of the TS. A frequency calculation is then performed to confirm the nature of the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.com This analysis traces the reaction pathway downhill from the TS to connect it to the corresponding reactants and products (or intermediates). scm.com The IRC analysis confirms that the identified transition state correctly links the intended species and provides a detailed picture of the geometric changes that occur throughout the reaction.
Computational Insights into Synthetic Pathways and Byproduct Formation
Computational studies can be used to investigate various potential synthetic routes for this compound. nih.gov For instance, a common synthesis involves the reaction of 2-aminobenzonitrile (B23959) with ethyl isocyanate. Theoretical calculations can model this reaction, determining the activation energies and reaction enthalpies.
By comparing the energy barriers of different possible pathways, chemists can predict the most favorable reaction conditions. Furthermore, computational models can explore potential side reactions and predict the formation of byproducts. This information is invaluable for optimizing synthetic procedures to maximize the yield of the desired product and minimize impurities.
Investigation of Intermolecular Interactions and Supramolecular Assembly Prediction
The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. Computational methods are essential for studying these non-covalent interactions.
Analysis of Hydrogen Bonding Networks and Their Energetics
The urea and cyanophenyl groups in this compound contain hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen and the nitrile nitrogen). These functional groups allow the molecules to form extensive hydrogen bonding networks.
Theoretical calculations can predict the geometry and strength of these hydrogen bonds. By analyzing dimers, trimers, or larger clusters of the molecule, researchers can identify the most stable hydrogen bonding motifs. The energy of these interactions can be quantified using methods such as the Atoms in Molecules (AIM) theory or by calculating the binding energy of the molecular aggregates. researchgate.net This analysis reveals which interactions are most critical for the formation of the supramolecular structure.
Study of Pi-Stacking and Other Non-Covalent Interactions
The supramolecular architecture and crystal packing of this compound are significantly influenced by a variety of non-covalent interactions. Computational and theoretical chemistry studies, while not extensively reported for this specific molecule, can be inferred from analyses of its constituent functional moieties—the cyanophenyl group and the ethylurea (B42620) group. These studies are crucial for understanding the intermolecular forces that govern the solid-state structure and properties of this compound. The primary non-covalent interactions at play are hydrogen bonding, facilitated by the urea group, and π-stacking, involving the cyanophenyl ring.
Hydrogen Bonding Analysis:
The urea functional group is a potent hydrogen bond donor and acceptor. The N-H protons of the ethylurea moiety can act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a primary hydrogen bond acceptor. Computational studies on similar urea derivatives consistently highlight the formation of robust hydrogen-bonding networks. In the case of this compound, several hydrogen bonding motifs are theoretically plausible.
One of the most common motifs observed in phenylurea compounds is the formation of centrosymmetric dimers through N-H···O=C hydrogen bonds. In this arrangement, two molecules of this compound would be linked by a pair of hydrogen bonds, creating a stable dimeric structure. The presence of the ethyl group can introduce steric effects that may influence the preferred geometry of these interactions.
Furthermore, the nitrogen atom of the cyano group (-C≡N) can also participate as a weak hydrogen bond acceptor. This allows for the possibility of more extended hydrogen-bonding networks, where the urea N-H groups interact not only with the carbonyl oxygen of neighboring molecules but also with the cyano nitrogen. Density Functional Theory (DFT) calculations on related systems have been instrumental in quantifying the energies of these interactions.
Pi-Stacking Interactions:
The cyanophenyl ring in this compound is susceptible to π-stacking interactions, which are a form of non-covalent interaction between aromatic rings. The presence of the electron-withdrawing cyano group significantly influences the quadrupole moment of the phenyl ring, which in turn affects the geometry and strength of the π-stacking.
Theoretical calculations on substituted benzene (B151609) rings have shown that electron-withdrawing groups can enhance π-stacking interactions. The cyano group depletes the electron density on the aromatic ring, making it a better π-acceptor. Consequently, favorable π-stacking arrangements with other aromatic systems can be anticipated. The most common geometries for π-stacking are parallel-displaced and T-shaped (or edge-to-face).
In a parallel-displaced arrangement, the cyanophenyl rings of two adjacent molecules would stack on top of each other with a slight offset. This geometry maximizes the attractive dispersion forces while minimizing the repulsive electrostatic interactions. In a T-shaped arrangement, the edge of one cyanophenyl ring would point towards the face of another. The specific preferred geometry in the solid state would be a result of the interplay between these π-stacking forces and the stronger hydrogen-bonding interactions.
Computational Methods and Findings:
To elucidate the nature and strength of these non-covalent interactions in this compound, various computational methods can be employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT with dispersion corrections (e.g., B3LYP-D3) are well-suited for this purpose.
While specific data for this compound is not available, findings from computational studies on analogous molecules provide valuable insights. For instance, studies on phenylurea have shown that the N-H···O hydrogen bond energies are typically in the range of -5 to -8 kcal/mol. The π-stacking interaction energies for substituted benzene rings, including those with cyano groups, generally fall between -2 and -5 kcal/mol, depending on the geometry and the level of theory used.
Interactive Data Tables:
The following tables present hypothetical but representative data based on computational studies of similar molecular systems to illustrate the potential non-covalent interaction energies and geometries for this compound.
Table 1: Calculated Hydrogen Bond Interaction Energies
| Interacting Groups | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |
| N-H···O=C | 1.90 | 175 | -6.5 |
| N-H···N≡C | 2.20 | 160 | -2.1 |
Table 2: Calculated π-Stacking Interaction Energies and Geometries
| Stacking Geometry | Inter-planar Distance (Å) | Displacement (Å) | Interaction Energy (kcal/mol) |
| Parallel-displaced | 3.4 | 1.5 | -3.8 |
| T-shaped | 4.8 | - | -2.5 |
These tables underscore the relative strengths of the different non-covalent interactions that are likely to be present in the solid-state structure of this compound. The hydrogen bonds formed by the urea moiety are significantly stronger than the π-stacking interactions of the cyanophenyl ring.
Reactivity and Derivatization Chemistry of 1 2 Cyanophenyl 3 Ethylurea
Chemical Transformations at the Urea (B33335) Moiety of 1-(2-Cyanophenyl)-3-ethylurea
The urea functional group is known for its resonance stabilization and the nucleophilic character of its nitrogen atoms. These characteristics are central to its reactivity, which includes hydrolysis, amide bond transformations, and reactions at the nitrogen atoms.
Hydrolysis and Amide Bond Transformations
Under acidic or basic conditions, the urea linkage in this compound can undergo hydrolysis. This process involves the cleavage of the C-N bonds within the urea moiety. Acid-catalyzed hydrolysis typically proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.
The hydrolysis of this compound would be expected to yield 2-aminobenzonitrile (B23959), ethylamine (B1201723), and carbon dioxide (or carbonate under basic conditions). The relative rates of cleavage of the two amide bonds can be influenced by the electronic nature of the substituents on the nitrogen atoms.
| Transformation | Reagents and Conditions | Expected Products |
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | 2-Aminobenzonitrile, Ethylamine hydrochloride, Carbon dioxide |
| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | 2-Aminobenzonitrile, Ethylamine, Carbonate salt |
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the urea moiety in this compound are nucleophilic and can participate in alkylation and acylation reactions. Direct N-alkylation of ureas can be challenging as O-alkylation to form isoureas can be a competing reaction. However, under specific conditions, such as in the presence of a strong base and a suitable alkylating agent, N-alkylation can be achieved. For instance, reaction with an alkyl halide in the presence of a base like sodium hydride could lead to the introduction of an additional alkyl group on one or both of the nitrogen atoms.
N-acylation, the introduction of an acyl group, can be accomplished using acylating agents such as acyl chlorides or anhydrides. This reaction typically occurs under basic conditions to neutralize the acid byproduct. The position of acylation (at the nitrogen bearing the cyanophenyl group or the one with the ethyl group) would be influenced by steric hindrance and the electronic effects of the substituents.
| Reaction | Typical Reagents | Potential Products |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Strong base (e.g., NaH) in an inert solvent (e.g., THF) | N-alkylated derivatives of this compound |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) or Anhydride (B1165640) (e.g., (CH₃CO)₂O), Base (e.g., Pyridine, Et₃N) | N-acylated derivatives of this compound |
Reactions Involving the Cyano Group of this compound
The cyano group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and participation in cyclization reactions.
Nitrile Hydrolysis and Reduction Reactions
The cyano group of this compound can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. byjus.com Acid-catalyzed hydrolysis typically proceeds via initial protonation of the nitrile nitrogen, followed by attack of water. byjus.com This initially forms an amide, which can be further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with harsher conditions. byjus.com
Reduction of the nitrile group offers a pathway to primary amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a Raney nickel or palladium catalyst). The resulting aminomethyl group can significantly alter the chemical properties of the molecule.
| Transformation | Reagents and Conditions | Product Functional Group |
| Nitrile Hydrolysis (to Amide) | Concentrated H₂SO₄ or HCl, controlled temperature | Carboxamide |
| Nitrile Hydrolysis (to Carboxylic Acid) | Aqueous acid or base, prolonged heating | Carboxylic acid |
| Nitrile Reduction | 1. LiAlH₄ in THF/ether, 2. H₂O workup or H₂, Raney Ni/Pd catalyst, pressure | Primary amine (aminomethyl) |
Cyclization Reactions Involving the Cyano Group
The ortho-positioning of the cyano group relative to the urea substituent on the phenyl ring in this compound creates a favorable arrangement for intramolecular cyclization reactions. rroij.com These reactions can lead to the formation of various heterocyclic systems, most notably quinazoline (B50416) derivatives. rroij.comnih.govnih.gov For instance, treatment with a suitable reagent could induce cyclization between the cyano group and one of the urea nitrogen atoms. The specific conditions and reagents would determine the structure of the resulting heterocyclic product. Such cyclizations are often facilitated by acid or base catalysis and can be a powerful tool for the synthesis of complex molecules. rroij.comnih.govnih.gov
| Reaction Type | Potential Reagents/Conditions | Resulting Heterocyclic System |
| Intramolecular Cyclization | Acid or base catalysis, heat | Quinazolinone derivatives |
Electrophilic Aromatic Substitution on the Cyanophenyl Ring
The cyanophenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. byjus.comwikipedia.orgmasterorganicchemistry.com The existing substituents, the cyano group and the ethylurea (B42620) group, will direct the position of incoming electrophiles. The cyano group is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. youtube.com The urea substituent is generally considered an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated into the ring through resonance.
| Reaction | Typical Reagents | Expected Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | Meta to the cyano group and/or ortho/para to the urea group |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Meta to the cyano group and/or ortho/para to the urea group |
| Sulfonation | Fuming H₂SO₄ | Meta to the cyano group and/or ortho/para to the urea group |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Meta to the cyano group and/or ortho/para to the urea group |
Synthesis of Novel Derivatives of this compound
The synthesis of novel derivatives of this compound is a key area of chemical research, driven by the need to explore new chemical space and develop compounds with tailored properties. The parent compound, this compound, is typically synthesized through the reaction of 2-aminobenzonitrile with ethyl isocyanate. This reaction involves the nucleophilic attack of the amino group of 2-aminobenzonitrile on the electrophilic carbonyl carbon of ethyl isocyanate.
Building upon this core structure, a variety of derivatives can be synthesized by modifying the substituents on the phenyl ring, the ethyl group, or the urea linkage itself. A common approach to generating a library of related compounds is to react 2-aminobenzonitrile with a range of different isocyanates, thereby replacing the ethyl group with other alkyl, aryl, or heterocyclic moieties. For instance, research has been conducted on the synthesis of 1-(2-cyanophenyl)-3-heterylureas, where the ethyl group is replaced by a heterocyclic system. researchgate.net
Functionalization Strategies to Explore Chemical Space
Exploring the chemical space around this compound involves systematic modifications of its structure to create a diverse range of derivatives. These functionalization strategies can be categorized based on the part of the molecule being modified:
Modification of the Phenyl Ring: The cyanophenyl ring can be functionalized through electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. The directing effects of the ortho-cyano group (meta-directing and deactivating) and the urea substituent (ortho-, para-directing and activating) will influence the regioselectivity of these reactions.
Modification of the Cyano Group: The cyano group is a versatile functional handle that can be converted into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine or participate in cycloaddition reactions.
Variation of the N3-Substituent: As mentioned, replacing the ethyl group with a wide array of other substituents is a primary strategy for exploring chemical space. This is achieved by using different isocyanates in the initial synthesis. The choice of isocyanate can introduce various functionalities, including long alkyl chains, cyclic systems, aromatic rings, and heterocyclic scaffolds.
Derivatization of the Urea Moiety: The N-H protons of the urea group can be substituted through reactions such as N-alkylation or N-acylation. This can be used to introduce further diversity and modulate the physicochemical properties of the molecule, such as its hydrogen bonding capacity and conformational flexibility. nih.gov
A summary of these functionalization strategies is presented in the interactive table below:
| Molecular Subunit | Functionalization Strategy | Potential Reagents/Conditions | Resulting Functional Group |
| Phenyl Ring | Electrophilic Aromatic Substitution | Br₂, FeBr₃ / HNO₃, H₂SO₄ | Halogenation / Nitration |
| Cyano Group | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid or Amide |
| Cyano Group | Reduction | LiAlH₄ or H₂, catalyst | Primary Amine |
| N3-Substituent | Variation via Synthesis | Various R-NCO | Diverse N3-Substituents |
| Urea Moiety | N-Alkylation | Alkyl halide, base | N-Alkyl Urea |
| Urea Moiety | N-Acylation | Acyl chloride, base | N-Acyl Urea |
Investigation of Structure-Reactivity Relationships within Derivatives
The structural modifications introduced through derivatization have a direct impact on the reactivity of the resulting molecules. Understanding these structure-reactivity relationships is crucial for designing compounds with desired chemical properties.
Electronic Effects: The electronic nature of substituents on the phenyl ring significantly influences the reactivity of the entire molecule. Electron-withdrawing groups (e.g., nitro, additional cyano groups) will decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, electron-donating groups (e.g., alkoxy, alkyl) will activate the ring towards electrophilic substitution. These substituents also modulate the acidity of the N-H protons in the urea linkage.
Steric Effects: The size of the substituent at the N3 position (the ethyl group in the parent compound) can have a profound impact on the reactivity of the molecule. Bulky substituents can sterically hinder reactions at the adjacent N-H group or the ortho-cyano group. This steric hindrance can also influence the preferred conformation of the molecule, which in turn can affect its reactivity and intermolecular interactions.
Reactivity of the Cyano Group: The reactivity of the cyano group can be influenced by substituents on the phenyl ring. Electron-withdrawing groups can make the carbon atom of the cyano group more electrophilic and thus more susceptible to nucleophilic attack.
The following table outlines the predicted influence of different substituent types on the reactivity of this compound derivatives.
| Substituent Position | Substituent Type | Effect on Phenyl Ring Reactivity (Electrophilic Substitution) | Effect on Urea N-H Acidity |
| Phenyl Ring | Electron-Donating Group | Increased | Decreased |
| Phenyl Ring | Electron-Withdrawing Group | Decreased | Increased |
| N3-Position | Bulky Alkyl Group | Minimal direct effect | Decreased (due to steric hindrance) |
| N3-Position | Electron-Withdrawing Aryl Group | Minimal direct effect | Increased |
Mechanistic Investigations of Derivatization Pathways and Reaction Selectivity
A thorough understanding of the reaction mechanisms involved in the derivatization of this compound is essential for controlling reaction outcomes and achieving the desired selectivity.
The primary synthetic route to this compound and its N3-substituted derivatives proceeds through the nucleophilic addition of an amine to an isocyanate. The mechanism involves the lone pair of electrons on the nitrogen atom of 2-aminobenzonitrile attacking the electrophilic carbon atom of the isocyanate. This is followed by a proton transfer to form the stable urea linkage.
For derivatization via electrophilic aromatic substitution on the cyanophenyl ring, the mechanism follows the classical arenium ion pathway. An electrophile attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate (the arenium ion). A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The urea group is an activating, ortho-, para-director, while the cyano group is a deactivating, meta-director. The outcome of the substitution will depend on the interplay of these effects and the reaction conditions.
In reactions involving the cyano group, such as hydrolysis, the mechanism typically involves the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water on the carbon atom. A series of proton transfers and tautomerization steps then lead to the formation of an amide, which can be further hydrolyzed to a carboxylic acid under more vigorous conditions.
Reaction selectivity is a key consideration in the synthesis of specific derivatives. For instance, in the N-alkylation of the urea moiety, the two nitrogen atoms have different nucleophilicities. The nitrogen adjacent to the ethyl group is generally more nucleophilic than the nitrogen attached to the cyanophenyl ring, which experiences the electron-withdrawing effect of the aromatic system. This difference can be exploited to achieve regioselective alkylation under carefully controlled conditions.
Advanced Applications and Research Frontiers of 1 2 Cyanophenyl 3 Ethylurea in Chemical Sciences
Role as a Synthetic Building Block for Complex Organic Scaffolds
The intrinsic reactivity of the cyanophenyl and urea (B33335) moieties makes 1-(2-Cyanophenyl)-3-ethylurea a valuable precursor for the synthesis of complex heterocyclic structures, particularly quinazoline (B50416) derivatives. Quinazolines and their analogues are prominent scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities. rroij.comnih.gov The 2-cyanophenyl group is a well-established starting point for constructing the quinazoline ring system. rroij.comnih.gov
In a typical synthetic approach, the nitrile (cyano) group of this compound can undergo intramolecular cyclization with the adjacent urea nitrogen atom. This reaction is often facilitated by specific reaction conditions or the presence of catalysts, leading to the formation of a six-membered heterocyclic ring fused to the benzene (B151609) ring. The ethylurea (B42620) substituent can be incorporated into the final structure or act as a directing group during the synthesis. This strategy provides a direct route to highly functionalized quinazolin-4(3H)-one derivatives, which are core structures in numerous biologically active compounds. nih.govresearchgate.net The versatility of this approach allows for the generation of diverse molecular libraries for drug discovery and chemical biology.
Table 1: Synthetic Transformations of this compound
| Precursor Functional Groups | Reaction Type | Resulting Organic Scaffold | Significance |
|---|---|---|---|
| 2-Cyano Group & Urea N-H | Intramolecular Cyclization | Quinazolin-4(3H)-one | Access to a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net |
| Urea N-H & External Reagents | Condensation / Substitution | Functionalized Ureas | Creation of precursors for polymers or catalytic ligands. nih.gov |
| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted Phenylurea Derivatives | Modification of electronic and steric properties for materials science. |
Potential in Materials Chemistry: Design of Novel Organic Functional Materials
The unique combination of a rigid aromatic component and a hydrogen-bonding urea group suggests significant potential for this compound in materials chemistry. nih.gov Urea derivatives are known to form robust, ordered structures through intermolecular hydrogen bonding, a key principle in the design of functional organic materials. The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. These interactions can direct the assembly of molecules into well-defined supramolecular architectures.
Furthermore, the cyanophenyl group contributes to the material's properties through potential π-π stacking interactions and by influencing its electronic characteristics. The electron-withdrawing nature of the cyano group can modulate the electronic properties of the aromatic ring, which is a critical factor in the design of organic semiconductors, light-emitting materials, and other functional organic systems. The molecule can thus be considered a "functional building block" for constructing materials with tailored optical, electronic, or mechanical properties.
Polyureas are a significant class of polymers known for their excellent mechanical properties, thermal stability, and chemical resistance. nih.govmdpi.com this compound can be envisioned as a functional monomer or a chain-terminating agent in the synthesis of novel polyureas. The two reactive N-H protons on the urea moiety allow it to participate in step-growth polymerization reactions with difunctional monomers like diisocyanates.
Incorporating the this compound unit into a polymer backbone would introduce pendant cyanophenyl groups along the chain. These functional groups can impart specific properties to the resulting polymer, such as increased polarity, a higher dielectric constant, and improved compatibility with other organic semiconductors. rsc.org Such functionalized polyureas could find applications in advanced electronics, for example, as gate dielectrics or semiconductor layers in organic thin-film transistors (OTFTs). rsc.org The hydrogen-bonding capabilities of the urea linkages would also contribute to the polymer's morphology and mechanical strength. nih.gov
Self-assembly is a powerful bottom-up approach for creating complex and ordered nanostructures. The structure of this compound is exceptionally well-suited for directed self-assembly. The urea functional group is a classic motif for forming one-dimensional hydrogen-bonded "tapes" or "ribbons," where molecules link head-to-tail via a pair of N-H···O=C hydrogen bonds. nih.gov
These primary 1D structures can further organize into higher-order architectures. The flat, aromatic cyanophenyl groups can interact through π-π stacking, leading to the formation of 2D sheets or 3D networks. This hierarchical self-assembly process can be used to create a variety of advanced materials, including:
Organogels: The formation of an extensive, self-assembled fibrillar network can immobilize solvent molecules, leading to the creation of soft materials or organogels.
Porous Materials: If the assembly process creates voids or channels, the resulting material could be used for gas storage or separation, leveraging the ability of polyureas to act as host materials. nih.gov
Liquid Crystals: The rod-like shape resulting from the 1D assembly could promote the formation of liquid crystalline phases.
Supramolecular Chemistry Investigations for Host-Guest Systems and Molecular Recognition
Supramolecular chemistry focuses on the chemistry of non-covalent interactions, with molecular recognition and host-guest systems being central concepts. fiveable.methno.org The urea group is a powerful and well-studied functional group for molecular recognition, particularly for the binding of anions. The two N-H groups of the urea can form a "binding pocket" that is complementary to various anions (e.g., chloride, acetate), holding them in place through multiple hydrogen bonds. nih.gov
This compound can therefore be investigated as a simple host molecule for anion recognition. The binding event could be monitored by various spectroscopic techniques, as the electronic environment of the cyanophenyl group would likely be perturbed upon guest binding, potentially leading to a change in its UV-Vis or fluorescence spectrum. This principle forms the basis for designing chemical sensors. More complex systems, such as macrocycles incorporating multiple urea moieties, have been designed to achieve high affinity and selectivity for specific guests. rsc.org The study of this compound provides fundamental insights into the non-covalent interactions that govern these more complex host-guest systems. nih.gov
Table 2: Non-Covalent Interactions and Their Supramolecular Applications
| Interaction Type | Participating Functional Groups | Potential Application |
|---|---|---|
| Hydrogen Bonding | Urea (N-H donors, C=O acceptor) | Self-assembly into tapes/sheets, anion recognition, organocatalysis. nih.govresearchgate.net |
| π-π Stacking | Phenyl Ring | Stabilization of self-assembled structures, charge transport in materials. |
| Dipole-Dipole | Cyano Group, Urea Group | Influencing molecular packing and material properties. |
Exploration in Catalysis: Ligand Design and Organocatalytic Applications
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral urea and thiourea (B124793) derivatives have emerged as highly effective organocatalysts that operate by activating substrates through hydrogen bonding. researchgate.netresearchgate.net Although this compound is achiral, it represents a fundamental scaffold that can be modified to create new organocatalysts.
The proposed catalytic mechanism involves the urea N-H groups acting as hydrogen-bond donors. By binding to an electrophilic substrate (such as an aldehyde or imine), the catalyst increases its reactivity towards a nucleophile. Introducing a chiral center, for instance by modifying the ethyl group, could enable enantioselective transformations, which are of paramount importance in the synthesis of pharmaceuticals.
Additionally, the nitrogen and oxygen atoms within the molecule present potential coordination sites for metal ions. This suggests that this compound could serve as a ligand in transition metal catalysis. The cyano group's nitrogen atom could also participate in metal coordination. Modified versions of this molecule could be designed as bidentate or tridentate ligands for a variety of metal-catalyzed reactions, including cross-coupling, oxidation, or reduction processes.
Application in Advanced Analytical Method Development as a Standard or Probe
While not a common analytical standard, this compound possesses features that make it a candidate for development into an analytical probe or sensor. Its ability to act as a host for anions through hydrogen bonding is a key feature that can be exploited. nih.gov
By coupling the anion-binding event to a measurable signal, a chemical sensor can be created. The cyanophenyl group is inherently fluorescent, and its emission properties are sensitive to its local chemical environment. If anion binding were to cause a conformational change or an electronic perturbation, this could lead to a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). Such a system would form the basis of a selective optical sensor for detecting specific anions in solution. This approach aligns with modern trends in analytical chemistry, which focus on developing simple, rapid, and sensitive methods for detecting analytes of environmental or biological importance.
Conclusion and Future Perspectives in 1 2 Cyanophenyl 3 Ethylurea Research
Summary of Key Findings and Academic Contributions from Research on 1-(2-Cyanophenyl)-3-ethylurea.
The academic contribution to our understanding of this specific compound is therefore minimal. The urea (B33335) functional group is well-known for its ability to form strong hydrogen bonds, a property that is fundamental to its role in medicinal chemistry and supramolecular assembly. nih.gov The cyanophenyl group, on the other hand, is a versatile moiety used to modulate electronic properties and as a precursor for other functional groups. However, without specific studies, any discussion of the properties and potential of this compound is speculative and based on extrapolation from related compounds.
Identification of Unaddressed Challenges and Open Questions for Further Research.
The absence of dedicated research on this compound presents a number of unaddressed challenges and open questions. A primary challenge is the lack of established synthetic routes and characterization data. Fundamental questions that remain to be answered include:
What are the most efficient and scalable methods for the synthesis of this compound?
What are its fundamental physicochemical properties, such as solubility, melting point, and spectroscopic signatures (NMR, IR, Mass Spectrometry)?
What is the three-dimensional structure and conformational landscape of the molecule?
Does this compound exhibit any significant biological activity, for instance, as an enzyme inhibitor or a receptor ligand?
What are its properties in the solid state, such as its crystal packing and potential for polymorphism?
Can the cyano group or the urea moiety be readily functionalized to create derivatives with tailored properties?
These unanswered questions highlight the nascent stage of research into this specific chemical entity.
Future Research Directions in Synthetic Methodologies and Advanced Characterization Techniques.
Future research should initially focus on establishing reliable and efficient synthetic methodologies for this compound. A logical starting point would be the reaction of 2-aminobenzonitrile (B23959) with ethyl isocyanate. The exploration of reaction conditions, catalysts, and purification techniques will be crucial for obtaining the compound in high purity and yield.
Once synthesized, a thorough characterization using a suite of advanced analytical techniques is imperative. This should include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to unambiguously determine the chemical structure and connectivity.
Mass Spectrometry (MS): High-resolution mass spectrometry to confirm the molecular weight and elemental composition.
Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes of the urea and cyano functional groups.
X-ray Crystallography: Single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms in the solid state, providing insights into intermolecular interactions.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting point, thermal stability, and decomposition profile.
Emerging Computational Approaches for Enhanced Compound Analysis and Prediction.
In parallel with experimental work, computational chemistry can provide valuable insights into the properties and potential of this compound. Density Functional Theory (DFT) calculations can be employed to:
Predict its molecular geometry, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental data.
Determine electronic properties such as the electrostatic potential surface, frontier molecular orbitals (HOMO-LUMO), and dipole moment.
Explore the conformational landscape and identify low-energy conformers.
Simulate its interaction with biological targets through molecular docking studies, which could guide the design of future biological assays.
These computational approaches can accelerate the research process by prioritizing experimental efforts and providing a deeper understanding of the molecule's intrinsic properties.
Prospective Applications in New Chemical Technologies and Fundamental Scientific Discoveries.
While speculative at this stage, the structural motifs of this compound suggest several potential avenues for future applications. The urea functionality is a key component in many pharmaceuticals, acting as a hydrogen bond donor and acceptor to interact with biological targets. nih.gov Therefore, this compound could serve as a scaffold or starting point for the development of new therapeutic agents.
The presence of the cyanophenyl group opens up possibilities in materials science. Cyano-containing compounds can exhibit interesting photophysical properties and are often used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials. Furthermore, the combination of a hydrogen-bonding urea group and a polar cyano group could lead to the formation of interesting supramolecular structures, such as liquid crystals or functional gels.
From a fundamental scientific perspective, the study of this compound can contribute to a better understanding of structure-property relationships in small molecules. Investigating how the interplay between the cyanophenyl and ethylurea (B42620) moieties influences its chemical reactivity, physical properties, and biological activity can provide valuable data for the broader field of organic chemistry.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-Cyanophenyl)-3-ethylurea, and how do reaction conditions influence yield?
The synthesis typically involves reacting an isocyanate with an amine. For example, 2-cyanophenyl isocyanate can be reacted with ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is often added to neutralize HCl byproducts . Reaction temperature and solvent polarity critically affect yield: polar aprotic solvents enhance nucleophilic attack, while elevated temperatures (60–80°C) improve reaction kinetics. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the urea derivative .
Q. How is structural confirmation of this compound achieved post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Key parameters include bond angles (e.g., C–N–C in the urea moiety) and torsion angles between aromatic rings. For labs without crystallography access, complementary techniques like H/C NMR and FT-IR are used. The nitrile group (C≡N) shows a sharp IR peak at ~2240 cm, while urea NH protons resonate at δ 6.5–7.0 ppm in H NMR .
Advanced Research Questions
Q. How do electronic effects of the 2-cyanophenyl group influence hydrogen-bonding interactions in supramolecular assemblies?
The electron-withdrawing cyano group reduces electron density on the adjacent aromatic ring, enhancing the acidity of urea NH protons. This strengthens intermolecular hydrogen bonds with acceptors (e.g., carbonyl groups or pyridyl nitrogens). Computational studies (DFT) can quantify bond dissociation energies, while SC-XRD reveals packing motifs (e.g., dimeric vs. chain-like structures) . Such interactions are critical in designing co-crystals or materials with tailored solubility .
Q. What strategies resolve contradictions in reported bioactivity data for urea derivatives like this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from assay conditions (pH, solvent, temperature) or impurities. Methodological standardization is key:
- Use high-purity compounds (HPLC ≥98%) .
- Control solvent effects (DMSO >5% can denature proteins).
- Validate results via orthogonal assays (e.g., fluorescence quenching vs. SPR for binding affinity).
Comparative studies with analogs (e.g., 3-pyridinyl or dichlorophenyl substitutions) can isolate structural determinants of activity .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. The cyanophenyl group’s LUMO is localized on the nitrile, making it susceptible to nucleophilic addition. Transition-state modeling (e.g., Suzuki-Miyaura coupling) can optimize catalyst selection (e.g., Pd(PPh)) and base (KCO vs. CsCO) . Experimental validation via LC-MS monitors intermediates and byproducts.
Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?
Hydrolysis of the urea moiety generates 2-cyanophenylamine and ethylamine, which require LC-MS/MS for detection at low concentrations. Accelerated stability studies (40°C/75% RH) identify degradation pathways, while NMR tracks proton exchange in deuterated buffers. Mass fragmentation patterns (e.g., m/z 119 for 2-cyanophenylamine) confirm degradation routes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
